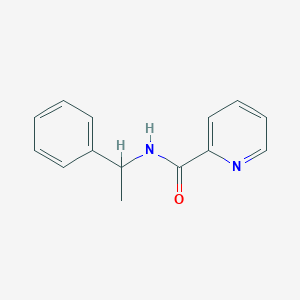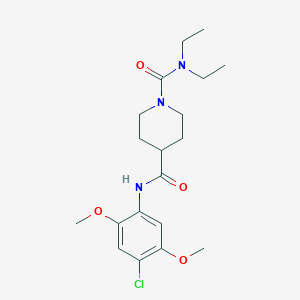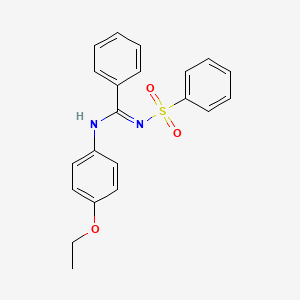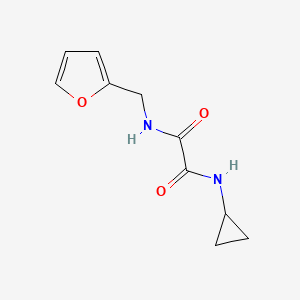![molecular formula C16H14O5S2 B5917594 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid](/img/structure/B5917594.png)
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid, also known as OPDA, is a compound that has gained interest in scientific research due to its potential applications in various fields. OPDA is a derivative of 1,2-dithiolane-3-pentanoic acid and is synthesized through a multistep process involving the reaction of 4-chloro-1,2-dithiolane-3-pentanoic acid with sodium hydroxide and hydrogen peroxide.
作用机制
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid works by binding to metals such as copper and iron, which are known to play a role in oxidative stress and cellular damage. By binding to these metals, 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid can prevent them from reacting with other molecules and causing damage. Additionally, 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been shown to have an inhibitory effect on enzymes such as xanthine oxidase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been shown to have a number of biochemical and physiological effects, including antioxidant activity, metal chelation, and inhibition of enzymes involved in oxidative stress. 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid in lab experiments is its ability to bind to proteins and other biomolecules, making it a potentially useful tool for drug delivery and other applications. However, one limitation of using 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.
未来方向
There are a number of potential future directions for research involving 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid. One area of interest is the development of new drug delivery systems using 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid as a binding agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid and its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, further investigation is needed to optimize the synthesis process for 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid and to develop more efficient and cost-effective methods for producing the compound.
合成方法
The synthesis of 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid involves a multistep process that begins with the reaction of 4-chloro-1,2-dithiolane-3-pentanoic acid with sodium hydroxide and hydrogen peroxide. This reaction results in the formation of 4,1-phenylenethiodiacetic acid, which is then reacted with sodium hydroxide and hydrogen peroxide to produce 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid.
科学研究应用
2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been studied extensively in the field of biochemistry and has shown potential as a chelating agent for metals such as copper and iron. 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has also been studied for its potential use as an antioxidant and has been shown to exhibit strong antioxidant activity in vitro. Additionally, 2,2'-[oxybis(4,1-phenylenethio)]diacetic acid has been investigated for its potential use as a drug delivery system due to its ability to bind to proteins and other biomolecules.
属性
IUPAC Name |
2-[4-[4-(carboxymethylsulfanyl)phenoxy]phenyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5S2/c17-15(18)9-22-13-5-1-11(2-6-13)21-12-3-7-14(8-4-12)23-10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGJYXRCITRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)SCC(=O)O)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5210721 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-{2-[4-(1-piperidinylsulfonyl)benzoyl]carbonohydrazonoyl}-4-biphenylyl acetate](/img/structure/B5917528.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-N,N-diethyl-1-piperidinecarboxamide](/img/structure/B5917535.png)
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)

![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)
![3-{2-[(3-chlorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917546.png)
![1-(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)-4-heptyl-3-methyl-1H-pyrazol-5-ol](/img/structure/B5917569.png)

![N-(3-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5917588.png)
![6-methoxytetrazolo[1,5-b]pyridazine](/img/structure/B5917591.png)
![4-{4-[(3-furylmethyl)thio]-3-nitrobenzoyl}morpholine](/img/structure/B5917598.png)

